
Tetrabutylammonium hydrogen sulfate
Overview
Description
Tetrabutylammonium hydrogen sulfate is a stable, hygroscopic, white solid with a melting point of 169–171 °C . It is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent, particularly as a mobile phase additive in high-performance liquid chromatography (HPLC) . This compound is also employed in a variety of organic transformations, including the synthesis of triarylpyridines, N-monosubstituted α-keto amides, and cyclic and acyclic β-disubstituted, α,β-unsaturated ketones .
Preparation Methods
Tetrabutylammonium hydrogen sulfate can be synthesized through several methods:
From Tetrabutylammonium Azide: This method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium.
From Tetrabutylammonium Thiocyanate: This method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75 °C.
Chemical Reactions Analysis
Tetrabutylammonium hydrogen sulfate undergoes various types of chemical reactions:
N-Alkylation: It is used as an efficient catalyst in the N-alkylation reactions of benzanilides.
Cyclization: It catalyzes the cyclization of beta-amino acids to beta-lactams.
Conversion of Nitriles to Amides: It facilitates the conversion of nitriles to amides.
Dehydrohalogenation: It aids in the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers.
Oxidation of Alcohols: It is used in the oxidation of alcohols.
Scientific Research Applications
Phase-Transfer Catalyst (PTC)
TBAHS is widely recognized as an effective phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). Its ability to enhance reaction rates and yields makes it invaluable in organic synthesis.
- Example Reaction : TBAHS has been used in the N-alkylation reactions of benzanilides, which are crucial for producing various pharmaceuticals .
Ion-Pairing Reagent
In high-performance liquid chromatography (HPLC), TBAHS acts as an ion-pairing reagent, improving the separation and analysis of ionic compounds. This application is particularly beneficial in pharmaceutical analysis, where precise quantification of drug metabolites is required.
- Case Study : Its use as a mobile phase additive has been documented to enhance the resolution of complex mixtures in HPLC .
Organic Transformations
TBAHS is employed in numerous organic reactions, showcasing its versatility:
- Synthesis of Triarylpyridines : A one-pot condensation reaction involving aromatic aldehydes and acetophenones yields triarylpyridines under solvent-free conditions using TBAHS .
- Aerobic Oxidation : TBAHS facilitates the conversion of arylacetamides to N-monosubstituted α-keto amides under mild conditions .
- Michael Addition Reactions : It catalyzes regioselective Michael additions of indoles to electron-deficient olefins, producing valuable Michael adducts with potential antibacterial activity .
Summary of Applications
Application Type | Description | Notable Reactions/Uses |
---|---|---|
Phase-Transfer Catalyst | Enhances reaction rates between different phases | N-alkylation of benzanilides |
Ion-Pairing Reagent | Improves separation and analysis in HPLC | Analysis of pharmaceutical compounds |
Organic Transformations | Facilitates various organic reactions | Synthesis of triarylpyridines, aerobic oxidation of arylacetamides |
Michael addition reactions producing antibacterial compounds |
Mechanism of Action
Tetrabutylammonium hydrogen sulfate acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases, typically between an aqueous and an organic phase . This enhances the reaction rates and yields of various organic transformations. The compound’s effectiveness as a catalyst is attributed to its ability to form ion pairs with reactants, thereby increasing their solubility and reactivity in the reaction medium .
Comparison with Similar Compounds
Tetrabutylammonium hydrogen sulfate can be compared with other similar compounds such as:
Tetrabutylammonium Bisulfate: Similar in structure and function, used as a phase-transfer catalyst and ion-pairing reagent.
Tetrabutylammonium Hydroxide: Used as a strong base in organic chemistry, particularly under phase-transfer conditions.
Tetrabutylammonium Phosphate Monobasic: Used in various organic transformations and as a reagent in analytical chemistry.
This compound is unique due to its specific applications in high-performance liquid chromatography and its effectiveness in a wide range of organic transformations .
Biological Activity
Tetrabutylammonium hydrogen sulfate (TBAH) is a quaternary ammonium salt with significant applications in both chemical synthesis and biological research. Its unique structure and properties make it an important compound for various biological activities, particularly in antimicrobial applications and as a phase transfer catalyst.
- Molecular Formula : CHNOS
- Molecular Weight : 339.54 g/mol
- Melting Point : 171-174 °C
- Density : 1.010 g/cm³
TBAH features a quaternary ammonium structure, which is crucial for its biological activity, particularly its antibacterial properties. This structure allows it to interact effectively with microbial membranes, leading to inhibition of growth in certain bacterial strains .
Antibacterial Properties
Research indicates that TBAH exhibits notable antibacterial activity against various strains of bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, which can lead to cell lysis and death. Studies have demonstrated that TBAH can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations .
Applications in Research
TBAH is widely utilized in biochemical research as an ion-pairing agent in liquid chromatography. This application is critical for the separation and analysis of charged biomolecules, allowing researchers to study complex biological systems more effectively .
Case Studies and Research Findings
-
Antimicrobial Activity Evaluation :
- A study evaluated the antibacterial efficacy of TBAH against common pathogens. The results showed that TBAH significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% w/v.
- The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, confirming its potential as an antimicrobial agent .
-
Catalytic Role in Organic Synthesis :
- TBAH has been employed as a catalyst in the synthesis of xanthene derivatives under microwave irradiation conditions. The study reported enhanced reaction rates and yields compared to traditional methods, showcasing TBAH's dual role as both a catalyst and an antibacterial agent .
- The reaction conditions optimized with TBAH resulted in higher purity of products, which is beneficial for pharmaceutical applications.
- Ion-Pairing Applications :
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of TBAH compared to other quaternary ammonium salts:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Quaternary Ammonium Salt | Exhibits antibacterial properties; phase transfer catalyst |
Tetrabutylammonium bromide | Quaternary Ammonium Salt | Primarily used as a phase transfer catalyst |
Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Different solubility characteristics; less hydrophobic |
Cetyltrimethylammonium bromide | Quaternary Ammonium Salt | Known for surfactant properties |
Q & A
Basic Research Questions
Q. What is the role of TBAHS as an ion-pairing reagent in reversed-phase HPLC, and how does it improve chromatographic performance?
TBAHS enhances peak symmetry and retention of protonated basic compounds in HPLC by interacting with both residual silanols and hydrophobic stationary phases. The tetrabutylammonium cation imparts a positive charge to the stationary phase via electrostatic interactions with deprotonated silanols, reducing peak tailing. Simultaneously, hydrophobic interactions with the C18 chains modulate retention factors. Studies show TBAHS outperforms other additives (e.g., tetrabutylammonium hydroxide) in achieving symmetric peaks for basic pharmaceuticals like amitriptyline .
Q. How is TBAHS synthesized, and what are the critical purity considerations for its use in organic synthesis?
TBAHS is synthesized via two primary routes: (1) reaction of tetrabutylammonium azide with potassium hydrogen sulfate in aqueous sulfuric acid, or (2) treatment of tetrabutylammonium thiocyanate with 70% sulfuric acid at 75°C. Purity is critical to avoid side reactions; USP guidelines specify ≥97% assay via potentiometric titration with 0.1 N NaOH and a melting range of 169–173°C .
Q. What analytical methods are recommended to assess the purity of TBAHS in a laboratory setting?
The USP prescribes a potentiometric titration method: dissolve ~170 mg TBAHS in water, titrate with 0.1 N NaOH, and correct for blank values. Additionally, chromatographic purity testing using mobile phases with TBAHS (3.3 g/L in water) and acetonitrile (3:2 ratio) ensures absence of contaminants .
Q. Why is TBAHS preferred over other phase-transfer catalysts (PTCs) in certain reactions, such as N-alkylation or oxidation?
TBAHS exhibits superior catalytic efficiency in phase-transfer reactions due to its strong ion-pairing ability and solubility in both aqueous and organic phases. For example, it facilitates N-alkylation of benzanilides with NaOH/K₂CO₃ and enhances dichromate oxidation of secondary alcohols to ketones by stabilizing reactive intermediates .
Q. How should TBAHS be stored to maintain stability, and what safety precautions are necessary?
TBAHS is hygroscopic and should be stored in airtight containers at 0–6°C. Safety data sheets highlight hazards including skin corrosion (Category 1) and acute oral toxicity (Category 4). Use PPE (gloves, eye protection) and avoid dust inhalation .
Advanced Research Questions
Q. How can conflicting data on TBAHS’s catalytic efficiency in phase-transfer reactions be resolved?
Variability often arises from counterion effects, solvent polarity, or pH. For example, in dichromate oxidations, TBAHS outperforms halide-based PTCs due to sulfate’s low nucleophilicity. Systematic optimization of reaction parameters (e.g., solvent, base strength) and kinetic studies (e.g., monitoring intermediate formation via NMR) can clarify discrepancies .
Q. What strategies optimize TBAHS concentration in HPLC mobile phases to balance retention and peak shape?
Retention and peak symmetry depend on TBAHS concentration and pH. At low pH (2–3), 5–10 mM TBAHS minimizes silanol interactions while maintaining reasonable retention. Column screening (e.g., Ascentis Express C18 vs. Acquity BEH C18) is critical, as surface chemistry affects ion-exchange capacity .
Q. How does TBAHS interact with silica-based columns in ultra-high-performance LC, and what are the implications for method transfer?
TBAHS dynamically coats silica surfaces, reducing silanol activity. However, column aging or batch-to-batch silica differences may alter performance. Pre-conditioning columns with TBAHS-containing mobile phases (~30 column volumes) improves reproducibility. Validate asymmetry factors (≤1.5) and plate counts during method transfer .
Q. What mechanistic insights explain TBAHS’s role in anion-exchange processes, such as sulfate extraction from alkaline solutions?
In liquid-liquid extraction, TBAHS acts as a phase-transfer agent by forming ion pairs with target anions (e.g., sulfate). Its hydrophobic cation facilitates transfer into organic phases, while hydrogen sulfate’s acidity stabilizes the anion. Competition studies show TBAHS selectively extracts sulfate over nitrate or chloride in alkaline conditions .
Q. How can TBAHS be integrated into green chemistry protocols to minimize environmental impact?
TBAHS’s reusability in catalytic cycles and compatibility with aqueous reaction media align with green chemistry principles. For example, in cyclization of γ-amino acids to β-lactams, TBAHS enables recyclable catalytic systems with KHCO₃, reducing solvent waste. Lifecycle assessments comparing TBAHS with alternative PTCs (e.g., ionic liquids) are recommended .
Properties
IUPAC Name |
hydrogen sulfate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJWMWCIHQNCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
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DSSTOX Substance ID |
DTXSID4067690 | |
Record name | Tetrabutylammonium sulfate (1:1) | |
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Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium hydrogen sulfate | |
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CAS No. |
32503-27-8 | |
Record name | Tetrabutylammonium hydrogen sulfate | |
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Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
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Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
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Record name | Tetrabutylammonium sulfate (1:1) | |
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Record name | Tetrabutylammonium hydrogen sulphate | |
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Record name | Tetrabutylammonium bisulfate | |
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